molecular formula C22H21N3O5S2 B2570325 Methyl 4-(2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate CAS No. 941980-47-8

Methyl 4-(2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate

Cat. No.: B2570325
CAS No.: 941980-47-8
M. Wt: 471.55
InChI Key: ZVQJOXOUECBGBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate is a heterocyclic compound featuring a thiazole core linked to a 4-methoxyphenylamino group via a thioether bridge, with an acetamido-benzoate ester moiety. Its synthesis likely involves cyclization reactions similar to those described for structurally related compounds, such as the use of dimethyl acetylenedicarboxylate (DMAD) in methanol for thiazolidinone formation .

Properties

IUPAC Name

methyl 4-[[2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S2/c1-29-18-9-7-16(8-10-18)24-20(27)13-32-22-25-17(12-31-22)11-19(26)23-15-5-3-14(4-6-15)21(28)30-2/h3-10,12H,11,13H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQJOXOUECBGBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Methyl 4-(2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C22H21N3O5S2
  • Molecular Weight : 471.55 g/mol
  • IUPAC Name : this compound

The structure includes a methoxyphenyl group, a thiazole moiety, and an acetamido linkage, which contribute to its biological activity by enabling interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus altering cellular functions.
  • Receptor Modulation : It can act on various receptors, potentially affecting signal transduction pathways crucial for cell survival and proliferation.
  • Antioxidant Activity : Research indicates that thiazole derivatives exhibit antioxidant properties, which may help mitigate oxidative stress in cells.

Anticancer Properties

Several studies have explored the anticancer potential of thiazole derivatives, including this compound. For instance:

  • In Vitro Studies : Research has shown that compounds with similar structures can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .
StudyCell LineIC50 (µM)Mechanism
HeLa12.5Caspase activation
MCF715.0Bcl-2 modulation

Antimicrobial Activity

Thiazole derivatives have also demonstrated antimicrobial properties. The compound's structure suggests potential efficacy against various pathogens due to its ability to disrupt microbial cell walls or inhibit critical metabolic pathways.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.

Case Studies and Research Findings

  • Case Study on Anticancer Activity :
    • A study evaluated the effects of thiazole derivatives on breast cancer cells, revealing that these compounds could significantly reduce cell viability and promote apoptosis through mitochondrial pathways .
  • Research on Antimicrobial Activity :
    • Another investigation focused on the antimicrobial effects of thiazole derivatives against Staphylococcus aureus and Escherichia coli, demonstrating promising results with minimum inhibitory concentrations (MICs) in the low micromolar range.
  • Anti-inflammatory Mechanisms :
    • A recent study highlighted the ability of thiazole compounds to inhibit NF-kB activation, leading to reduced levels of TNF-alpha and IL-6 in macrophage models .

Scientific Research Applications

Biological Applications

Research indicates that compounds structurally similar to Methyl 4-(2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate may exhibit significant biological activities, including:

  • Antimicrobial Activity : Similar thiazole derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.
  • Anticancer Properties : Some studies have indicated that modifications of thiazole-containing compounds can lead to enhanced cytotoxicity against cancer cell lines, making them candidates for anticancer drug development.
  • Anti-inflammatory Effects : The presence of methoxy and amino groups may contribute to anti-inflammatory activities, which could be beneficial in treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study investigating thiazole derivatives demonstrated that certain compounds exhibited potent anticancer activity against breast cancer cell lines. The mechanism involved induction of apoptosis and inhibition of cell proliferation, indicating that this compound could be a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Screening

In another case, a series of thiazole derivatives were synthesized and screened for antimicrobial activity. Results indicated that some derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria. This suggests that this compound could be explored for its potential as an antimicrobial agent .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of thiazole-linked acetamido-benzoate derivatives. Key analogues and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison
Compound Name Key Substituents/Modifications Biological Activity (MIC or IC₅₀) Synthesis Method
Target Compound 4-Methoxyphenylamino, thiazol-4-yl, benzoate ester Not explicitly reported Likely DMAD-mediated cyclization
Methyl 2-(2-(2-m-tolylacetamido)thiazol-4-yl)acetate (107o, ) m-Tolylacetamido, methyl ester 6.25–12.5 μg/mL (bacterial strains) Multi-step with TLC monitoring
Ethyl 4-(2-(1H-benzo[d]imidazol-2-yl thio)acetamido)benzoate (A21, ) Benzimidazole-thio, ethyl ester Antifungal activity (MIC not specified) Nucleophilic substitution reactions
Ethyl 4-(2-((3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)acetamido)benzoate (2a, ) Cyano, bis(4-methoxyphenyl), ethyl ester CD73 inhibition (IC₅₀ = 0.8–2.3 μM) K₂CO₃/DMF coupling

Substituent Effects on Bioactivity

  • Electron-Donating Groups: Methoxy groups (as in the target compound) enhance solubility and may improve pharmacokinetic profiles but could reduce binding affinity to hydrophobic enzyme pockets compared to electron-withdrawing groups (e.g., cyano in 2a) .
  • Aromatic vs. Heteroaromatic Rings : Replacing thiazole with benzimidazole (as in A21) shifts activity toward fungi, highlighting the role of heterocycle polarity in target selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.